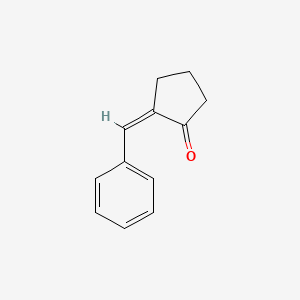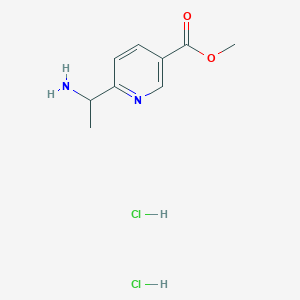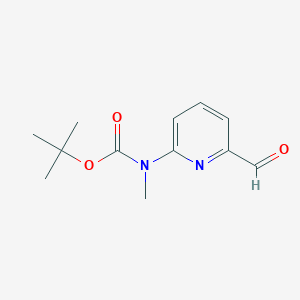![molecular formula C11H16IN3O2 B6604196 tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate CAS No. 2601393-66-0](/img/structure/B6604196.png)
tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate is an organoiodine compound with a unique structure, containing five fused rings and a tert-butyl substituent. It has been studied extensively in the field of organic chemistry and has been found to have a variety of applications.
Mécanisme D'action
Tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate has a unique structure, which allows it to interact with a variety of molecules. Its ability to interact with molecules is due to its ability to form a variety of complexes with different molecules, such as hydrogen bonds, ionic bonds, and van der Waals forces. These interactions allow the compound to act as a catalyst in the synthesis of various compounds, or as a reagent in the synthesis of other compounds.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. It has also been found to have anti-inflammatory properties, and to act as an inhibitor of certain enzymes. Furthermore, it has been found to have antifungal and antibacterial properties, and to have the ability to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound is its high reactivity, which allows for the rapid synthesis of various compounds. Additionally, it is a relatively inexpensive reagent, making it cost-effective for use in laboratory experiments. However, it is important to note that this compound is toxic and should be handled with care. Furthermore, it is not soluble in water, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate. One potential application is in the development of new pharmaceuticals, as the compound has been found to have a variety of biological activities. Additionally, the compound could be used in the development of new catalysts for organic synthesis, as well as for the synthesis of polymers and other materials. Furthermore, it could be used in the development of new dyes, as well as in the synthesis of new semiconductors. Finally, it could be used as a reagent in the synthesis of other organoiodine compounds, as well as for the synthesis of other heterocyclic compounds.
Méthodes De Synthèse
Tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate can be synthesized from the reaction of 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylic acid with tert-butyl iodide in the presence of a base, such as potassium carbonate. The reaction is carried out in a two-phase system, with the organic phase containing the acid and iodide, and the aqueous phase containing the base. The reaction is carried out at room temperature and is complete within a few hours, yielding the desired product in high yields.
Applications De Recherche Scientifique
Tert-butyl 3-iodo-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate has been found to have a variety of applications in scientific research. It has been used as a catalyst for the synthesis of heterocyclic compounds, and as a reagent for the synthesis of other organoiodine compounds. It has also been used in the synthesis of polymers, and as a reagent for the synthesis of organic dyes. Furthermore, it has been used in the synthesis of pharmaceuticals, such as antifungal agents, and as a reagent for the synthesis of organic semiconductors.
Propriétés
IUPAC Name |
tert-butyl 3-iodo-1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)15-5-7-8(6-15)14(4)13-9(7)12/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDSTWDJAQXTIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N(N=C2I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B6604127.png)
![4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B6604132.png)

![tert-butyl 4-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}piperidine-1-carboxylate](/img/structure/B6604153.png)
![1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride](/img/structure/B6604154.png)
![N-{4-[3-(4-chlorophenyl)-7-oxo-2-(trifluoromethyl)-1H,7H-pyrazolo[1,5-a]pyrimidin-5-yl]phenyl}benzamide](/img/structure/B6604161.png)

![2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanol](/img/structure/B6604173.png)
![methyl (2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate hydrochloride](/img/structure/B6604189.png)

![tert-butyl N-{1-[2-amino-5-(trifluoromethyl)phenyl]cyclopropyl}carbamate](/img/structure/B6604205.png)
![tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6604211.png)
![6-oxaspiro[3.5]nonan-2-ol, Mixture of diastereomers](/img/structure/B6604215.png)
